molecular formula C22H25N3O4S B2429818 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1207055-70-6

1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2429818
CAS No.: 1207055-70-6
M. Wt: 427.52
InChI Key: ATHRKVZRRYHOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multi-step organic reactions. One possible route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution on the piperidine ring: The piperidine ring can be functionalized by reacting with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the oxadiazole and piperidine moieties: The final step involves coupling the oxadiazole derivative with the substituted piperidine under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-hydroxyphenyl derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

    1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonyl and oxadiazole groups provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-7-8-20(13-16(15)2)30(26,27)25-11-9-17(10-12-25)22-23-21(24-29-22)18-5-4-6-19(14-18)28-3/h4-8,13-14,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRKVZRRYHOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.